

Spectroscopic C-Arm of (4-Phenylpyridin-2-YL)methanol: A Technical Primer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Phenylpyridin-2-YL)methanol

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This technical guide provides a detailed exploration of the spectroscopic characteristics of **(4-Phenylpyridin-2-YL)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific isomer is not readily available in public databases, this guide will provide predicted data based on established principles and comparative analysis with structurally similar molecules. This approach ensures a scientifically grounded framework for understanding the spectroscopic behavior of this compound.

Molecular Structure and Its Spectroscopic Implications

(4-Phenylpyridin-2-YL)methanol possesses a unique combination of a pyridine ring, a phenyl group, and a primary alcohol. This intricate arrangement of functional groups gives rise to a distinct spectroscopic signature. The phenyl ring introduces aromatic protons and carbons, while the substituted pyridine ring exhibits characteristic shifts due to the nitrogen's electron-withdrawing nature. The methanol group contributes a hydroxyl proton and a methylene group, both of which are readily identifiable in NMR spectroscopy.

Caption: Molecular structure of (4-Phenylpyridin-2-YL)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR data for **(4-Phenylpyridin-2-YL)methanol**.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as the methylene and hydroxyl protons of the methanol group.

Table 1: Predicted ^1H NMR Data for **(4-Phenylpyridin-2-YL)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	d	1H	H6 (Pyridine)
~7.8	d	1H	H3 (Pyridine)
~7.6	m	2H	H2', H6' (Phenyl)
~7.5	m	2H	H3', H5' (Phenyl)
~7.4	m	1H	H4' (Phenyl)
~7.3	d	1H	H5 (Pyridine)
~4.8	s	2H	-CH ₂ OH
~4.5	t (broad)	1H	-OH

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl_3 or DMSO-d_6 , is critical for ^1H NMR. CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. The addition of a small amount of D_2O can be used to confirm the hydroxyl proton signal, as it will exchange with the deuterium and disappear from the spectrum. The choice of a 400 or 500 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.

Experimental Protocol: ^1H NMR Spectroscopy

- Dissolve approximately 5-10 mg of **(4-Phenylpyridin-2-YL)methanol** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **(4-Phenylpyridin-2-YL)methanol**

Chemical Shift (δ , ppm)	Assignment
~160	C2 (Pyridine)
~150	C6 (Pyridine)
~148	C4 (Pyridine)
~138	C1' (Phenyl)
~129	C3', C5' (Phenyl)
~128	C4' (Phenyl)
~127	C2', C6' (Phenyl)
~121	C3 (Pyridine)
~119	C5 (Pyridine)
~65	$-\text{CH}_2\text{OH}$

Expertise & Experience: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field. The phenyl-substituted carbon (C4) also experiences a downfield shift. The methylene carbon of the methanol group will have a characteristic shift around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(4-Phenylpyridin-2-YL)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for **(4-Phenylpyridin-2-YL)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1580	Medium-Strong	C=N stretch (pyridine)
1500-1400	Medium-Strong	C=C stretch (aromatic)
1200-1000	Strong	C-O stretch (alcohol)

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for the alcohol functionality. The presence of sharp peaks in the 1600-1400 cm⁻¹ region is a hallmark of aromatic systems.

Experimental Protocol: IR Spectroscopy

- Prepare a sample of **(4-Phenylpyridin-2-YL)methanol** as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

- Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for **(4-Phenylpyridin-2-YL)methanol**

m/z	Interpretation
185	$[\text{M}]^+$ (Molecular ion)
184	$[\text{M}-\text{H}]^+$
168	$[\text{M}-\text{OH}]^+$
154	$[\text{M}-\text{CH}_2\text{OH}]^+$
108	$[\text{Phenyl}-\text{CH}_2]^+$
78	$[\text{Pyridine}]^+$
77	$[\text{Phenyl}]^+$

Authoritative Grounding: The molecular ion peak at m/z 185 would confirm the molecular weight of the compound ($\text{C}_{12}\text{H}_{11}\text{NO}$). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The loss of a hydroxyl radical (17 amu) or the entire hydroxymethyl group (31 amu) are common fragmentation pathways for benzylic alcohols.

Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of **(4-Phenylpyridin-2-YL)methanol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Acquire the mass spectrum over a suitable m/z range.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for **(4-Phenylpyridin-2-YL)methanol**. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. While the data presented here is based on established spectroscopic principles and analysis of similar structures, it provides a robust framework for the interpretation of experimental results.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com